Thulium triiodate

描述

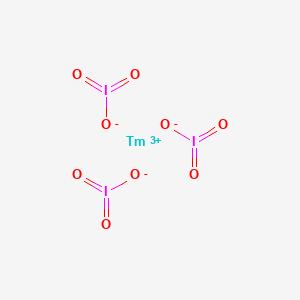

Thulium triiodate (Tm(IO₃)₃) is a rare-earth iodate compound comprising thulium (Tm³⁺) and iodate (IO₃⁻) ions. As a member of the lanthanide series, thulium’s +3 oxidation state confers unique chemical stability and optical properties to its compounds. Its synthesis typically involves reacting thulium oxide (Tm₂O₃) with iodic acid (HIO₃) under controlled conditions, yielding crystalline structures analogous to other rare-earth iodates .

属性

CAS 编号 |

14723-97-8 |

|---|---|

分子式 |

I3O9Tm |

分子量 |

693.64 g/mol |

IUPAC 名称 |

thulium(3+);triiodate |

InChI |

InChI=1S/3HIO3.Tm/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChI 键 |

BSUUCDACXQTNMW-UHFFFAOYSA-K |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tm+3] |

规范 SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tm+3] |

其他CAS编号 |

14723-97-8 |

产品来源 |

United States |

相似化合物的比较

Physical and Chemical Properties

The table below compares Tm(IO₃)₃ with neodymium triiodate (Nd(IO₃)₃) and dysprosium triiodate (Dy(IO₃)₃), based on extrapolated data from lanthanide triiodate trends and market reports :

| Property | Tm(IO₃)₃ | Nd(IO₃)₃ | Dy(IO₃)₃ |

|---|---|---|---|

| Molecular Weight (g/mol) | 648.2 (calculated) | 634.0 | 672.4 |

| Melting Point (°C) | ~800 (estimated) | 760–780 | 790–810 |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble |

| Crystal Structure | Monoclinic | Monoclinic | Monoclinic |

| Thermal Stability | High (>600°C) | Moderate (>550°C) | High (>650°C) |

Key Observations :

- Tm(IO₃)₃’s higher molecular weight and melting point compared to Nd(IO₃)₃ reflect thulium’s smaller ionic radius (0.994 Å vs. 1.123 Å for Nd³⁺), leading to stronger ionic bonding .

- Dy(IO₃)₃ exhibits superior thermal stability, likely due to dysprosium’s intermediate position in the lanthanide series, balancing ionic radius and charge density .

Production and Market Trends

Global production of lanthanide triiodates is dominated by Nd(IO₃)₃ and Dy(IO₃)₃ due to their applications in lasers, phosphors, and nuclear shielding.

| Parameter | Tm(IO₃)₃ | Nd(IO₃)₃ | Dy(IO₃)₃ |

|---|---|---|---|

| Global Production (kg/yr) | <10 (estimated) | ~5,000 | ~2,500 |

| Price (USD/kg) | ~15,000 | 1,200–1,500 | 3,000–3,500 |

| Key Manufacturers | Lab-scale only | China (80% capacity) | China, EU |

Insights :

常见问题

What are the established methods for synthesizing Thulium triiodate (TmI₃), and what methodological considerations ensure reproducibility?

Basic Research Question

Thulium triiodate is typically synthesized via solid-state reactions under controlled stoichiometric conditions. A common protocol involves heating Tm₂O₃ with excess HI in a sealed quartz ampoule at 400–500°C for 48–72 hours . Key considerations include:

- Stoichiometric precision : Deviations >2% in reactant ratios can lead to impurities like TmOI or unreacted Tm₂O₃.

- Inert atmosphere : Moisture-sensitive reactions require anhydrous conditions (e.g., glovebox use) to prevent hydrolysis .

- Characterization validation : Pair XRD with Raman spectroscopy to confirm crystal structure (e.g., hexagonal P6₃/mmc symmetry) and phase purity .

How can researchers characterize the structural and electronic properties of Thulium triiodate to resolve discrepancies in reported lattice parameters?

Basic Research Question

Discrepancies in lattice parameters (e.g., a = 6.12 Å vs. 6.08 Å) often arise from synthesis conditions or measurement techniques. A robust methodology includes:

- Single-crystal XRD : Resolve anisotropic thermal parameters to minimize systematic errors.

- XPS validation : Confirm Tm³⁺ oxidation state via 4f core-level spectra (binding energy ~158 eV) .

- Computational cross-check : Compare experimental data with DFT-predicted lattice constants (e.g., using VASP or Quantum ESPRESSO) .

What experimental strategies address contradictions in reported magnetic properties of Thulium triiodate?

Advanced Research Question

Conflicting reports on magnetic susceptibility (e.g., χ vs. T curves) may stem from sample purity or measurement protocols. Mitigation strategies include:

- Controlled synthesis : Use ultra-high-purity Tm₂O₃ (>99.95%) and monitor HI gas flow rates to avoid oxygen vacancies .

- Standardized SQUID protocols : Calibrate measurements with a Gd₂(SO₄)₃ reference and exclude diamagnetic contributions via Pascal’s corrections .

- Variable-field studies : Perform AC susceptibility under 0.1–7 T fields to distinguish intrinsic magnetism from spurious signals .

How can researchers optimize experimental design to study Thulium triiodate’s catalytic activity in oxidative reactions?

Advanced Research Question

Designing catalytic studies requires:

- Factorial DOE : Vary temperature (100–300°C), pressure (1–10 bar), and TmI₃ loading (1–5 mol%) to identify optimal conditions .

- In situ Raman/FTIR : Track intermediate species (e.g., iodate radicals) during reaction cycles .

- Kinetic isotope effects : Use D₂O or ¹⁸O₂ to probe rate-determining steps in oxidation pathways .

What challenges arise in obtaining high-purity Thulium triiodate, and how can they be methodologically addressed?

Advanced Research Question

Key challenges include:

- HI gas contamination : Residual HI can form hydrated phases. Post-synthesis annealing at 200°C under dynamic vacuum (<10⁻³ mbar) removes adsorbed HI .

- Oxygen impurities : Use Zr getters in ampoules to scavenge trace O₂ during synthesis .

- Analytical validation : Combine ICP-MS (detection limit: 0.1 ppm for Tm) with TGA to quantify purity (>99.9%) .

How should researchers analyze conflicting data on Thulium triiodate’s bandgap measurements (eV vs. eV)?

Advanced Research Question

Discrepancies may arise from surface defects or measurement techniques. Resolve via:

- UV-Vis-NIR diffuse reflectance : Use Kubelka-Munk transformations and Tauc plots with ≥3 sample replicates .

- Surface passivation : Treat samples with HF etch to remove oxide layers before measurement .

- Ellipsometry cross-validation : Compare optical constants with spectroscopic data to isolate bulk vs. surface contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。